Nrf2 activator-2 (O15) Exhibits Markedly Enhanced Nrf2 Agonist Activity Compared to the Parent Natural Product Osthole
In a systematic structure-activity relationship (SAR) study of 23 osthole-based compounds, Nrf2 activator-2 (compound O15) demonstrated substantially improved agonistic activity for Nrf2 relative to the parent natural product osthole. The study evaluated Nrf2 activation using a dual-luciferase reporter gene assay in 293T cells and identified O15 and O21 as the most potent derivatives [1]. While the precise EC50 of osthole in this specific assay was not reported, the authors explicitly state that most synthesized compounds, particularly O15 and O21, showed 'better activities compared with Osthole' [1]. This improvement is attributed to the introduction of a stilbene-like structural motif [1].
| Evidence Dimension | Nrf2 transcriptional activation (EC50) |
|---|---|
| Target Compound Data | EC50 = 2.9 μM in 293T cells (Dual-luciferase reporter assay) |
| Comparator Or Baseline | Osthole (parent compound) - activity qualitatively lower; specific EC50 not provided |
| Quantified Difference | Activity ranked as 'better' than osthole; exact fold-improvement not quantified |
| Conditions | Dual-luciferase reporter gene assay in 293T cells |
Why This Matters
This evidence confirms that Nrf2 activator-2 is a chemically optimized derivative with superior potency over the natural product starting point, justifying its selection over osthole for studies requiring robust Nrf2 pathway activation.
- [1] Huang W, et al. Design and synthesis of Osthole-based compounds as potential Nrf2 agonists. Bioorg Med Chem Lett. 2022 Apr 1;61:128547. View Source
